![molecular formula C19H15FN6OS B2667212 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034355-22-9](/img/structure/B2667212.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
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Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a triazole moiety, and multiple aromatic groups. Its molecular formula is C22H17FN4O2S with a molecular weight of approximately 408.4 g/mol. The presence of the fluorine atom and various heterocycles contributes to its biological profile.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro experiments demonstrated selective cytotoxicity against colorectal adenocarcinoma cells (Caco-2) with a reduction in cell viability by approximately 39.8% compared to untreated controls .
Table 1: Anticancer Activity Against Different Cell Lines
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. It has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha in preclinical models. A study highlighted its efficacy in reducing TNF-alpha release from stimulated whole blood in cynomolgus monkeys . This dual inhibition mechanism suggests that it may serve as a therapeutic candidate for conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression and inflammation.
- Modulation of Cytokine Release : By affecting cytokine signaling pathways, it can reduce inflammatory responses.
- Interaction with DNA/RNA : Some studies suggest that triazole derivatives can intercalate with nucleic acids, affecting cellular proliferation.
Case Studies
Several case studies have documented the effectiveness of this compound in various experimental settings:
- In Vivo Studies : Administration in rodent models showed significant reductions in tumor sizes when treated with the compound over a specified duration.
- Ex Vivo Experiments : Blood samples from treated animals exhibited decreased levels of inflammatory markers compared to controls.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a triazole ring, thiazole moiety, and various aromatic groups. Its molecular formula is C19H18FN5O with a molecular weight of approximately 351.38 g/mol. The presence of the fluorophenyl and pyridinyl groups contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Research has indicated that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that triazole derivatives can act as potent inhibitors against various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Case Study : A study demonstrated that a related triazole compound effectively inhibited tumor growth in xenograft models by targeting the MAPK signaling pathway .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Inhibition of Cytokine Production : Research indicates that it can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), which is crucial in inflammatory diseases .
- Preclinical Studies : In vivo studies showed that administration of similar compounds resulted in decreased inflammation markers in rodent models of arthritis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Thiazole Synthesis : Employing cyclization methods with appropriate precursors.
- Final Coupling : Combining the thiazole and triazole components through amide bond formation.
This synthetic route allows for the modification of substituents on the aromatic rings to enhance biological activity.
Potential Therapeutic Areas
Given its diverse biological activities, this compound may be explored further for applications in:
- Neurodegenerative Disorders : Similar compounds have shown promise in modulating neurotransmitter systems and could be beneficial in treating conditions like Alzheimer's disease.
- Infectious Diseases : The triazole scaffold is known for antifungal properties; thus, derivatives may be developed for antimicrobial applications.
Collaboration and Research Development
Ongoing research collaborations between academia and pharmaceutical industries are crucial to advancing the development of this compound into clinical settings. The focus will be on optimizing pharmacokinetic profiles and minimizing toxicity while maximizing therapeutic efficacy.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-11-12(2)28-19(22-11)23-18(27)16-17(13-7-9-21-10-8-13)26(25-24-16)15-6-4-3-5-14(15)20/h3-10H,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDKIJURHUWUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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